Bienvenue dans la boutique en ligne BenchChem!

N-(5-(Morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)benzamide

OST catalytic subunit selectivity STT3A STT3B

N-(5-(Morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)benzamide (CAS 924471-88-5), also designated NGI-1 derivative C-19, is a synthetic small-molecule benzamide-sulfonamide (MW 415.51 g/mol, C₂₁H₂₅N₃O₄S). It functions as a cell-permeable inhibitor of the oligosaccharyltransferase (OST) complex, a key enzyme in N-linked protein glycosylation.

Molecular Formula C21H25N3O4S
Molecular Weight 415.5 g/mol
Cat. No. B11937005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(Morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)benzamide
Molecular FormulaC21H25N3O4S
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C21H25N3O4S/c25-21(17-6-2-1-3-7-17)22-19-16-18(8-9-20(19)23-10-4-5-11-23)29(26,27)24-12-14-28-15-13-24/h1-3,6-9,16H,4-5,10-15H2,(H,22,25)
InChIKeyYEFZLCZAGCLTDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure N-(5-(Morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)benzamide (NGI-1 Derivative C-19): A Subunit-Selective Oligosaccharyltransferase Inhibitor for Targeted Glycosylation Research


N-(5-(Morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)benzamide (CAS 924471-88-5), also designated NGI-1 derivative C-19, is a synthetic small-molecule benzamide-sulfonamide (MW 415.51 g/mol, C₂₁H₂₅N₃O₄S) [1]. It functions as a cell-permeable inhibitor of the oligosaccharyltransferase (OST) complex, a key enzyme in N-linked protein glycosylation . Critically, unlike its parent compound NGI-1, C-19 exhibits strict selectivity for the STT3B catalytic subunit of OST while sparing STT3A, enabling dissection of subunit-specific glycosylation biology and providing a pharmacological tool with reduced global ER stress liability [2].

Why N-(5-(Morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)benzamide Cannot Be Replaced by Other OST Inhibitors or Simple Benzamide Analogs


The oligosaccharyltransferase inhibitor landscape includes broad-spectrum agents (e.g., tunicamycin), dual STT3A/STT3B inhibitors (e.g., NGI-1, NGI-186), and OST-B-preferring inhibitors (e.g., NGI-189, NGI-190) . However, STT3A and STT3B glycosylate distinct protein subsets; dual inhibition triggers compensatory signaling, global ER stress, and cytotoxicity that confounds target deconvolution [1]. Simple substitution of C-19 with NGI-1 abolishes subunit selectivity—NGI-1 inhibits both STT3A and STT3B equally, masking STT3B-specific phenotypes and activating the unfolded protein response (UPR) [2]. Conversely, close structural analogs such as C-18 retain residual STT3A activity, compromising the clean STT3B-only pharmacologic profile required for unambiguous mechanistic studies [3]. The quantitative evidence below demonstrates that C-19 occupies a unique selectivity niche not achievable with any other commercially available OST inhibitor.

Quantitative Differentiation Evidence for N-(5-(Morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)benzamide: Head-to-Head Selectivity, Functional Glycoprotein Profiling, and Cellular Stress Metrics


Absolute STT3B Selectivity: C-19 Eliminates STT3A Inhibition Unlike NGI-1 and Analog C-18

In the Halo3N glycosylation reporter assay using isogenic HEK293 STT3A-knockout and STT3B-knockout cell lines, C-19 (10 µM, 24 h) exhibited zero detectable STT3A inhibitory activity. Under identical conditions, the parent compound NGI-1 inhibited both STT3A and STT3B comparably, while the close structural analog C-18 (containing a thiazole-2-carboxamide substituent instead of benzamide) retained partial STT3A inhibition [1]. This defines C-19 as the only compound in the tested 17-analog panel with complete STT3A sparing.

OST catalytic subunit selectivity STT3A STT3B N-linked glycosylation structure-activity relationship

Differential EGFR Glycosylation Regulation: C-19 Spares EGFR in STT3A-Proficient Cells Unlike NGI-1

NGI-1 treatment reduces EGFR N-linked glycosylation and cell surface expression irrespective of STT3 status. By contrast, C-19 does not reduce EGFR glycosylation or ligand-stimulated EGFR activation (phospho-Tyr1068) in parental HEK293 cells or STT3B-knockout cells. C-19 only impairs EGFR activation in STT3A-knockout cells, where EGFR glycosylation becomes uniquely dependent on STT3B [1]. This cell-context-dependent effect is a direct consequence of C-19's STT3B exclusivity.

EGFR receptor tyrosine kinase N-glycosylation STT3A-dependent ligand stimulation

COX2 Protein Upregulation: A Functional Consequence Unique to Selective STT3B Inhibition

Treatment with C-19 (10 µM, 48 h) increased COX2 protein levels in parental cells, whereas NGI-1 did not alter COX2 protein abundance despite reducing COX2 glycosylation. In STT3B-knockout cells, C-19 could not further increase COX2, confirming the effect is STT3B-dependent. Functionally, C-19 increased prostaglandin E2 (PGE2) levels after 48 h of treatment, a consequence not observed with NGI-1 due to its concurrent inhibition of STT3A-dependent processes that counterbalance COX2 regulation [1].

COX2 PTGS2 PGE2 STT3B substrate post-translational regulation

Absence of Unfolded Protein Response Activation: A Safety Differentiation from Tunicamycin and NGI-1

Tunicamycin, a global N-glycosylation inhibitor, robustly activates all three UPR branches (ATF6, IRE1α/XBP1 splicing, PERK). NGI-1 also induces UPR markers. In contrast, C-19 treatment (10 µM, up to 48 h) did not significantly activate any UPR markers, including XBP1 mRNA splicing, ATF6 cleavage, or BiP/CHOP induction [1]. Furthermore, C-19 showed no significant increase in cell membrane permeability (a cytotoxicity surrogate) over DMSO controls, whereas tunicamycin induced toxicity in ~25% of cells after 48 h [2].

unfolded protein response UPR ER stress XBP1 splicing cytotoxicity

Structural Determinant of Selectivity: Reverse Amide and Phenyl Group at R1 Confer STT3B Exclusivity

The STT3B-specific profile of C-19 is encoded by two key structural features: a reverse amide orientation and a phenyl group at the R1 position, combined with a morpholine at R2. The analog C-18, which contains a thiazole-2-carboxamide in place of the benzamide, retained partial STT3A activity, demonstrating that even minor R1 modifications erode selectivity [1]. Dose-response experiments confirmed that C-19 maintained no STT3A inhibition even at concentrations up to 25 µM and treatment durations up to 48 h, whereas NGI-1 and C2 showed dual inhibition across the entire dose range [2]. This pharmacophore is distinct from other series (e.g., NGI-186/189/190) which show preferential OST-A inhibition with IC₅₀ values of 0.06–0.09 µM but lack the absolute STT3B-exclusive profile of C-19 .

structure-activity relationship pharmacophore reverse amide R1 substituent STT3B specificity

Optimal Procurement Scenarios for N-(5-(Morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)benzamide: STT3B-Specific Glycosylation Editing


Deconvoluting STT3B-Specific Glycoprotein Substrates Without STT3A Interference

Investigators employing chemical glycoproteomics to identify STT3B-dependent glycosylation sites require a tool that inhibits STT3B while leaving STT3A fully functional. C-19, at 10 µM for 24–48 h in HEK293 cells, provides complete STT3A sparing as confirmed by Halo3N reporter assays [1]. This enables unambiguous glycoproteomic assignment of STT3B substrates, which is impossible with NGI-1 (dual inhibitor) or tunicamycin (global inhibitor).

Screening STT3B-Dependent Cancer Vulnerabilities in EGFR-Wild-Type Contexts

In EGFR-driven cancers where receptor glycosylation is predominantly STT3A-dependent, C-19 uniquely allows pharmacologic interrogation of STT3B-dependent pro-tumorigenic pathways (e.g., COX2/PGE2 axis) without simultaneously disrupting EGFR signaling [2]. This selectivity profile makes C-19 the only OST inhibitor suitable for combination screens with EGFR tyrosine kinase inhibitors, where NGI-1 would confound results by independently blocking EGFR maturation.

Chronic In Vivo Dosing Protocols Requiring ER-Stress-Neutral Glycosylation Modulation

Long-term studies of N-glycosylation inhibition are limited by tunicamycin's potent UPR induction and cytotoxicity (~25% cell death at 48 h). C-19 demonstrates a UPR-negative profile with no significant cytotoxicity in membrane permeability assays [3]. This safety window enables multi-day to multi-week treatment protocols in cell culture and potentially in animal models, where ER stress-induced apoptosis would otherwise confound phenotypic readouts.

Structure-Activity Relationship (SAR) Campaigns Targeting STT3B-Exclusive Pharmacophores

Medicinal chemistry teams optimizing OST subunit selectivity can use C-19 as the reference standard for absolute STT3B exclusivity. The defined pharmacophore (reverse amide at R1, phenyl substitution, morpholine at R2) serves as a validated starting point for derivative synthesis [4]. Procurement of C-19 as a control compound is essential for benchmarking new analogs in the Halo3N dual-reporter system to confirm maintained STT3A sparing.

Quote Request

Request a Quote for N-(5-(Morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.